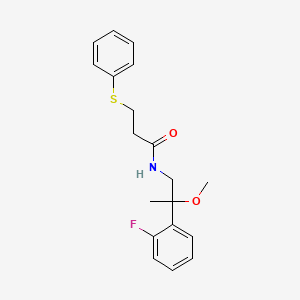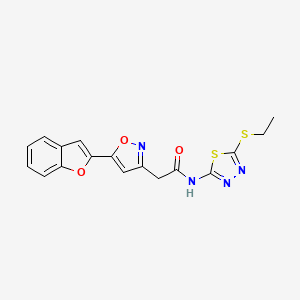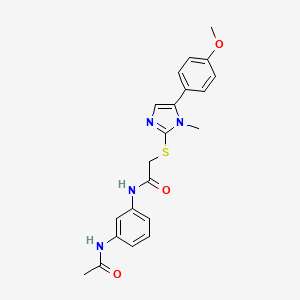
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide, also known as F-PPA, is a chemical compound that has received significant attention in the scientific community due to its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Manolov, Ivanov, and Bojilov (2022) discusses the synthesis of a related compound, (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, through a reaction between amphetamine and flurbiprofen. The hybrid molecule was thoroughly analyzed using various spectroscopic techniques, indicating the compound's structural and functional properties (Manolov, Ivanov, & Bojilov, 2022).
Potential Bioactivity
- Tumosienė et al. (2020) synthesized a series of novel derivatives bearing different moieties, including thiosemicarbazide and thiophenyltriazole, to investigate their antioxidant and anticancer activities. Some derivatives showed significant antioxidant activity, surpassing that of ascorbic acid, and demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Pharmacokinetics and Metabolism
- Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats. The study highlighted the compound's low clearance, moderate distribution, and extensive metabolism, providing insights into its pharmacokinetic characteristics and potential therapeutic applications (Wu et al., 2006).
Antibacterial Activity
- Arutyunyan et al. (2017) investigated the antibacterial properties of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, showing that some derivatives possess high antibacterial activity, highlighting the potential for developing new antimicrobial agents (Arutyunyan et al., 2017).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-24-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVGKCQZVKRHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)


![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)


![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)



![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)